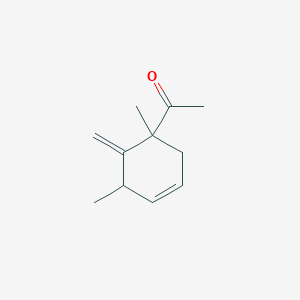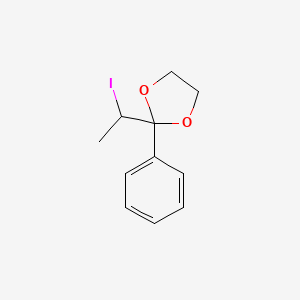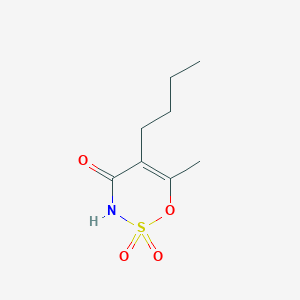
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione is a synthetic organic compound belonging to the oxathiazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Involving the formation of the oxathiazine ring.
Substitution reactions: Introducing the butyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Signal transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione include other oxathiazines with different substituents. Examples may include:
- 5-Butyl-6-ethyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- 5-Propyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
Propiedades
Número CAS |
90986-54-2 |
|---|---|
Fórmula molecular |
C8H13NO4S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
5-butyl-6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C8H13NO4S/c1-3-4-5-7-6(2)13-14(11,12)9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
QUZOWACWRJDPQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(OS(=O)(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
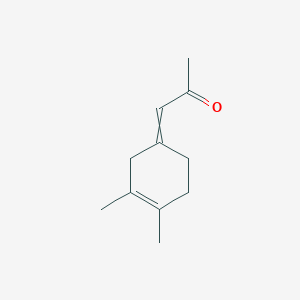

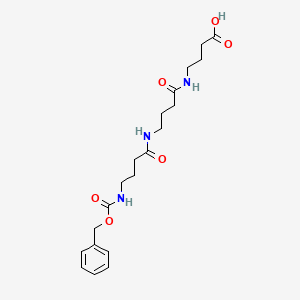


![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
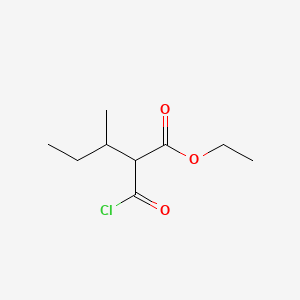
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
